molecular formula C12H7N5 B14383226 5-Azidobenzo[b][1,8]naphthyridine CAS No. 88369-37-3

5-Azidobenzo[b][1,8]naphthyridine

Cat. No.: B14383226
CAS No.: 88369-37-3
M. Wt: 221.22 g/mol
InChI Key: PDRHCWAYWHDPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azidobenzo[b][1,8]naphthyridine is a heterocyclic compound that belongs to the benzo[b][1,8]naphthyridine family. This compound is characterized by the presence of an azido group (-N₃) attached to the benzo[b][1,8]naphthyridine core. The structure of this compound consists of a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azidobenzo[b][1,8]naphthyridine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 5-chlorobenzo[b][1,8]naphthyridine with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Azidobenzo[b][1,8]naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Azidobenzo[b][1,8]naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azidobenzo[b][1,8]naphthyridine is primarily related to its ability to interact with biological macromolecules. The azido group can undergo bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological environments. Additionally, the planar structure of the benzo[b][1,8]naphthyridine core enables it to intercalate with DNA, disrupting the replication process and exhibiting potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azidobenzo[b][1,8]naphthyridine is unique due to the presence of the azido group, which imparts distinct reactivity and bioorthogonal properties. This makes it particularly valuable in applications requiring selective labeling and imaging of biomolecules .

Properties

CAS No.

88369-37-3

Molecular Formula

C12H7N5

Molecular Weight

221.22 g/mol

IUPAC Name

5-azidobenzo[b][1,8]naphthyridine

InChI

InChI=1S/C12H7N5/c13-17-16-11-8-4-1-2-6-10(8)15-12-9(11)5-3-7-14-12/h1-7H

InChI Key

PDRHCWAYWHDPKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=NC3=N2)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.